molecular formula C19H17ClFN3OS B2699371 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 897487-95-5

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone

Cat. No. B2699371
CAS RN: 897487-95-5
M. Wt: 389.87
InChI Key: SSMMMCZAVOFYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, as indicated by the NMR and IR data . The NMR data shows the presence of aromatic hydrogens, a thiazole CH, an amide hydrogen, and a CH2 group . The IR data confirms the presence of various functional groups, including a phenyl nucleus, a C=C skeletal structure, a CONH group, a C–Br bond, a C–S–C structure, a CONH group, an in-plane bending CONH, a NO2 group, and an Ar–Cl bond .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its NMR and IR data . The NMR data shows the presence of 12 carbon atoms in the aromatic nucleus and 3 carbon atoms in the thiazole ring . The IR data confirms the presence of various functional groups, including a phenyl nucleus, a C=C skeletal structure, a CONH group, a C–Br bond, a C–S–C structure, a CONH group, an in-plane bending CONH, a NO2 group, and an Ar–Cl bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its NMR and IR data . The NMR data shows the presence of aromatic hydrogens, a thiazole CH, an amide hydrogen, and a CH2 group . The IR data confirms the presence of various functional groups, including a phenyl nucleus, a C=C skeletal structure, a CONH group, a C–Br bond, a C–S–C structure, a CONH group, an in-plane bending CONH, a NO2 group, and an Ar–Cl bond .

Scientific Research Applications

Synthesis and Structural Exploration

The scientific research applications of this compound involve synthesis and structural analysis. For instance, a study by Prasad et al. (2018) focuses on the synthesis and structural exploration of a similar bioactive heterocycle, providing insights into the molecular structure, crystallization, and stability of such compounds (Prasad et al., 2018).

Antimicrobial Activity

Another key area of research is the investigation of antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives, including benzothiazole and piperazine components, and evaluated their antimicrobial activities, highlighting the potential of these compounds in combating bacterial and fungal infections (Patel et al., 2011).

Biological Activity

The compound also shows promise in biological activity studies. Mhaske et al. (2014) synthesized a series of thiazole and piperazine derivatives, examining their in vitro antibacterial activity. This research underscores the compound's potential in developing new antimicrobial agents (Mhaske et al., 2014).

Drug Synthesis

This compound plays a role in the synthesis of drugs like antimigraine medications. Narsaiah and Kumar (2010) described a synthesis method for the antimigraine drug lomerizine, starting from a similar benzophenone base (Narsaiah & Kumar, 2010).

Analytical Methods

Research also includes developing analytical methods for related compounds. El-Sherbiny et al. (2005) developed micellar liquid chromatography techniques for analyzing flunarizine and its degradation products, showcasing the compound's relevance in analytical chemistry (El-Sherbiny et al., 2005).

Mechanism of Action

Target of Action

Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with their targets leading to various changes . For instance, some thiazole derivatives have shown to inhibit cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

For instance, some thiazole derivatives have shown to inhibit the COX pathway, thereby affecting the production of thromboxane, prostaglandins, and prostacyclin .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone.

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability might be influenced by the solvent environment.

properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c1-12-5-6-15(20)17-16(12)22-19(26-17)24-9-7-23(8-10-24)18(25)13-3-2-4-14(21)11-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMMMCZAVOFYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.